molecular formula C22H19N5O3S B2446499 N-(3-cyanophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide CAS No. 1251678-97-3

N-(3-cyanophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

Cat. No.: B2446499
CAS No.: 1251678-97-3
M. Wt: 433.49
InChI Key: OFLSATTVOMFHIU-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C22H19N5O3S and its molecular weight is 433.49. The purity is usually 95%.
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Biological Activity

N-(3-cyanophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

N 3 cyanophenyl 2 1 1 dioxido 4 p tolyl 3 4 dihydro 2H pyrido 2 3 e 1 2 4 thiadiazin 2 yl acetamide\text{N 3 cyanophenyl 2 1 1 dioxido 4 p tolyl 3 4 dihydro 2H pyrido 2 3 e 1 2 4 thiadiazin 2 yl acetamide}

This compound features a complex heterocyclic structure that contributes to its pharmacological properties. Its molecular weight and specific chemical properties are essential for understanding its interactions within biological systems.

Anticancer Properties

Research has demonstrated that compounds similar to this compound exhibit notable anticancer activity. For instance:

  • In vitro studies indicated that derivatives of pyrido-thiadiazine compounds show cytotoxic effects against various cancer cell lines. Specific IC50 values were reported in the range of 10–50 µM for several derivatives against breast and prostate cancer cell lines .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Induction of apoptosis in malignant cells through the activation of intrinsic pathways.

Anti-inflammatory Effects

In addition to anticancer properties, preliminary studies suggest that this compound may have anti-inflammatory effects. It has been observed to reduce pro-inflammatory cytokine levels in animal models of inflammation . This dual action could make it a candidate for treating both cancer and inflammatory diseases.

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer potential of a series of pyrido-thiadiazine derivatives, including our compound of interest. The results indicated that:

CompoundCell LineIC50 (µM)Mechanism
1MCF-725Apoptosis induction
2LNCaP30Enzyme inhibition
3A54915Cell cycle arrest

These findings highlight the promising anticancer activity associated with structural analogs .

Case Study 2: Inflammation Model

In a model of acute inflammation, the compound was tested for its ability to modulate inflammatory responses. The results showed a significant reduction in edema and inflammatory markers when administered at doses of 10 mg/kg .

Properties

IUPAC Name

N-(3-cyanophenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c1-16-7-9-19(10-8-16)27-15-26(31(29,30)20-6-3-11-24-22(20)27)14-21(28)25-18-5-2-4-17(12-18)13-23/h2-12H,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLSATTVOMFHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=CC=CC(=C4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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